molecular formula C17H15NO2 B8652837 N-(1-Oxo-1,2,3,4-tetrahydronaphthalen-2-yl)benzamide CAS No. 5765-24-2

N-(1-Oxo-1,2,3,4-tetrahydronaphthalen-2-yl)benzamide

Cat. No.: B8652837
CAS No.: 5765-24-2
M. Wt: 265.31 g/mol
InChI Key: UNTIIHJWZOCDOS-UHFFFAOYSA-N
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Description

N-(1-Oxo-1,2,3,4-tetrahydronaphthalen-2-yl)benzamide is a useful research compound. Its molecular formula is C17H15NO2 and its molecular weight is 265.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

5765-24-2

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)benzamide

InChI

InChI=1S/C17H15NO2/c19-16-14-9-5-4-6-12(14)10-11-15(16)18-17(20)13-7-2-1-3-8-13/h1-9,15H,10-11H2,(H,18,20)

InChI Key

UNTIIHJWZOCDOS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1NC(=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of N-benzoyl homophenylalanine (4.4 g, 1.66 mmole) in acetic anhydride (60 ml) was heated on the steam bath for 1/2 hr. The solvent was removed in vacuo, the resulting oil was dissolved in CS2 and then added to a suspension of AlCl3 (6.2 g, 4.6 mmoles) in CS2 (60 ml). This mixture was heated at reflux for 1 hr, the solvent was removed in vacuo and ice was added to the residue. The reaction mixture was extracted with ethyl acetate, the ethyl acetate layer was washed with brine, dried over Na2SO4 and evaporated to dryness to afford 3.6 g (88%) of product, m.p. 175° C. After recrystallization from toluene it had m.p. 175°-178° C.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
6.2 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
88%

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